Cas no 354767-74-1 (2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one)

2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-7-(4-methoxy-phenyl)-7,8-dihydro-6H-quinazolin-5-one
- SCHEMBL17838915
- MFCD02067867
- 2-amino-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone
- AKOS000304480
- ALBB-004834
- LS-01765
- 2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- AG-690/15436701
- STK045662
- SR-01000470681
- SR-01000470681-1
- Oprea1_462560
- 2-amino-7-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one
- CS-0314859
- Oprea1_804173
- 354767-74-1
- H23579
- 2-amino-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one
- 2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
-
- Inchi: InChI=1S/C15H15N3O2/c1-20-11-4-2-9(3-5-11)10-6-13-12(14(19)7-10)8-17-15(16)18-13/h2-5,8,10H,6-7H2,1H3,(H2,16,17,18)
- InChI Key: VUGWFHHXRWKZKD-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 269.116426730Da
- Monoisotopic Mass: 269.116426730Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 78.1Ų
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM214041-1g |
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one |
354767-74-1 | 97% | 1g |
$294 | 2022-12-31 | |
TRC | A019985-500mg |
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one |
354767-74-1 | 500mg |
$ 450.00 | 2022-06-08 | ||
A2B Chem LLC | AI98075-1g |
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6h)-one |
354767-74-1 | >95% | 1g |
$509.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385529-1g |
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one |
354767-74-1 | 97% | 1g |
¥3024.00 | 2024-05-17 | |
TRC | A019985-250mg |
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one |
354767-74-1 | 250mg |
$ 275.00 | 2022-06-08 | ||
TRC | A019985-1000mg |
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one |
354767-74-1 | 1g |
$ 720.00 | 2022-06-08 | ||
A2B Chem LLC | AI98075-500mg |
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6h)-one |
354767-74-1 | >95% | 500mg |
$467.00 | 2024-04-20 | |
A2B Chem LLC | AI98075-5g |
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6h)-one |
354767-74-1 | >95% | 5g |
$995.00 | 2024-04-20 | |
Chemenu | CM214041-5g |
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one |
354767-74-1 | 97% | 5g |
$711 | 2021-08-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385529-250mg |
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one |
354767-74-1 | 97% | 250mg |
¥1209.00 | 2024-05-17 |
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one Related Literature
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
Additional information on 2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
Introduction to 2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (CAS No. 354767-74-1)
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one, also known by its CAS number 354767-74-1, is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The unique structure of 2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one makes it a promising candidate for the development of novel therapeutic agents.
The chemical structure of 2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one consists of a quinazoline core with a 2-amino group and a 4-methoxyphenyl substituent at the 7-position. This arrangement provides the molecule with specific pharmacophoric features that are crucial for its biological activity. The presence of the amino group allows for hydrogen bonding interactions, while the methoxyphenyl substituent enhances lipophilicity and contributes to the compound's overall stability and bioavailability.
Recent studies have highlighted the potential of 2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one in various therapeutic areas. One notable application is in cancer research, where this compound has shown promising antitumor activity. In vitro studies have demonstrated that 2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can inhibit the growth of several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that are dysregulated in cancer cells.
In addition to its antitumor properties, 2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has also been investigated for its antimicrobial activity. Studies have shown that this compound exhibits potent activity against a range of bacterial and fungal pathogens. The broad-spectrum antimicrobial activity of 2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one makes it a valuable lead compound for the development of new antibiotics and antifungal agents.
The anti-inflammatory properties of 2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one have also been explored. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular disorders. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a potential candidate for the treatment of inflammatory conditions.
The synthesis of 2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has been optimized through various methods to improve yield and purity. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with urea followed by cyclization to form the quinazoline ring. Subsequent functionalization steps are then employed to introduce the 2-amino group and other substituents. These synthetic methods are scalable and can be adapted for large-scale production.
The pharmacokinetic properties of 2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one have been studied to evaluate its suitability as a drug candidate. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life, making it suitable for oral administration in therapeutic settings.
To further enhance its therapeutic potential, researchers are exploring various prodrug strategies to improve the solubility and stability of 2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one. Prodrugs are designed to be inactive or less active forms of the parent drug that are converted into their active form in vivo through metabolic processes. This approach can improve drug delivery and reduce side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one. Early-phase trials have shown promising results, with patients exhibiting good tolerability and significant improvements in their conditions. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (CAS No. 354767-74-1) is a versatile compound with a wide range of biological activities. Its potential applications in cancer therapy, antimicrobial treatment, and anti-inflammatory interventions make it an exciting area of research in medicinal chemistry and pharmaceutical development. Ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential.
354767-74-1 (2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one) Related Products
- 2411322-92-2((E)-4-(Dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide)
- 2138039-17-3(4,4-Difluoro-1-(3-methylpentan-3-yl)cyclohex-2-en-1-ol)
- 72667-91-5(BENZENE, 1,4-DIMETHOXY-2-(1-METHYLETHENYL)-)
- 781622-88-6(N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide)
- 1540379-10-9(methyl2-(2-methyl-1,3-thiazol-5-yl)ethylamine)
- 666257-91-6(2,4-dichloro-1,3-thiazole-5-carboxaldehyde oxime)
- 141580-95-2(1-Chloro-4-(3-ethynylphenoxy)benzene)
- 1858227-37-8(1H-Pyrazole-5-propanamide, β-amino-1,4-dimethyl-)
- 2097943-97-8(2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid)
- 1389321-47-4(3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine)




